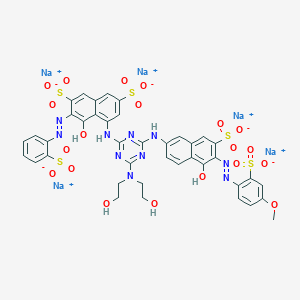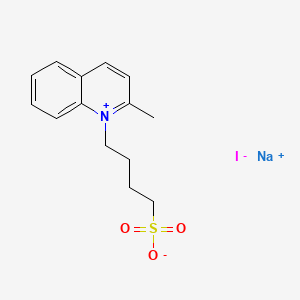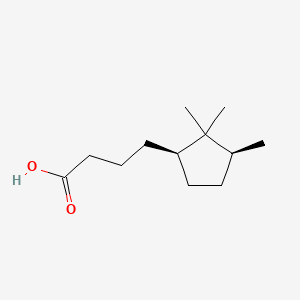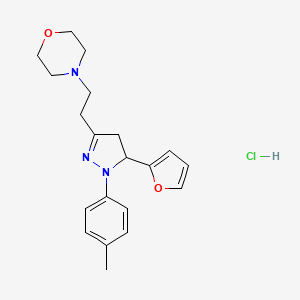
Pyrazoline, 5-(2-furyl)-3-(2-(morpholino)ethyl)-1-(p-tolyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid is a synthetic organic compound that belongs to the class of pyrazolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid typically involves the following steps:
Formation of the pyrazoline ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the p-Tolyl group: This step involves the use of a p-tolyl-substituted reagent, such as p-tolylhydrazine.
Attachment of the morpholinoethyl group: This can be done through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Pathway interference: Disrupting key biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid can be compared with other pyrazoline derivatives, such as:
3,5-Diphenyl-2-pyrazoline: Known for its anti-inflammatory and analgesic properties.
1-Phenyl-3-(2-thiazolyl)-2-pyrazoline: Studied for its antimicrobial activity.
1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-pyrazoline: Investigated for its potential anticancer effects.
The uniqueness of 1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid lies in its specific substituents, which may confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
102129-28-2 |
|---|---|
Molekularformel |
C20H26ClN3O2 |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
4-[2-[3-(furan-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-16-4-6-18(7-5-16)23-19(20-3-2-12-25-20)15-17(21-23)8-9-22-10-13-24-14-11-22;/h2-7,12,19H,8-11,13-15H2,1H3;1H |
InChI-Schlüssel |
SVEMQWDQWCEBOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN3CCOCC3)C4=CC=CO4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


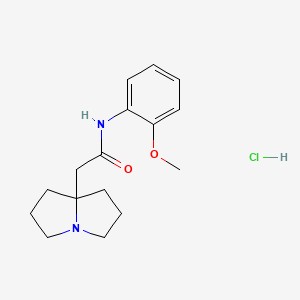

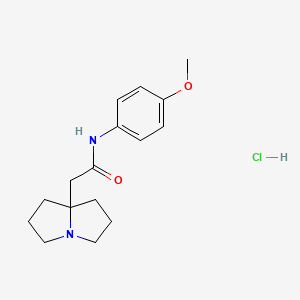
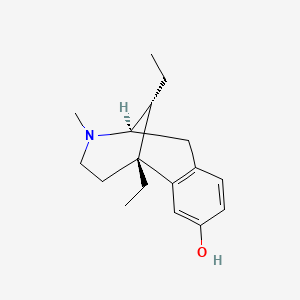

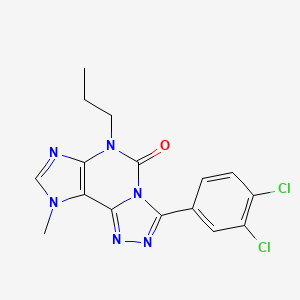
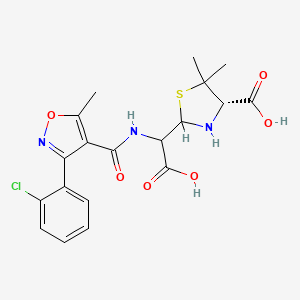
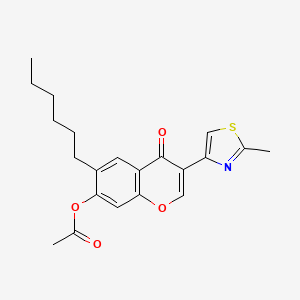
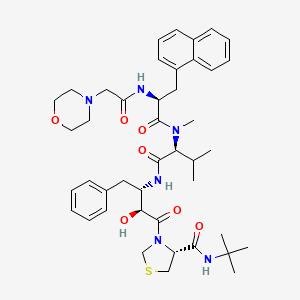
![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)

